molecular formula C14H13N3OS2 B12943685 Thiocyanic acid, 4-(hexahydro-1-oxo-3-thioxoimidazo(1,5-a)pyridin-2(3H)-yl)phenyl ester CAS No. 76995-62-5

Thiocyanic acid, 4-(hexahydro-1-oxo-3-thioxoimidazo(1,5-a)pyridin-2(3H)-yl)phenyl ester

Cat. No.: B12943685
CAS No.: 76995-62-5
M. Wt: 303.4 g/mol
InChI Key: HLSLUSALJUSTPO-UHFFFAOYSA-N
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Description

2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by its unique structural features, which include a thiocyanate group attached to a phenyl ring and a thioxo group attached to a hexahydroimidazo[1,5-a]pyridine core

Properties

CAS No.

76995-62-5

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

[4-(1-oxo-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-2-yl)phenyl] thiocyanate

InChI

InChI=1S/C14H13N3OS2/c15-9-20-11-6-4-10(5-7-11)17-13(18)12-3-1-2-8-16(12)14(17)19/h4-7,12H,1-3,8H2

InChI Key

HLSLUSALJUSTPO-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)SC#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzonitrile with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with 2-bromoacetophenone to yield the desired imidazo[1,5-a]pyridine derivative. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one undergoes a variety of chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to thiocyanic acid derivatives exhibit significant anticancer properties. For instance, imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit specific cancer cell lines by targeting various biological pathways involved in tumor growth and metastasis. The hexahydro-1-oxo-3-thioxoimidazo structure contributes to the compound's ability to interact with biological targets effectively .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes associated with cancer progression. For example, some studies have shown that these compounds can inhibit protein kinases involved in signaling pathways that promote cell proliferation .

Agricultural Applications

Pesticidal Properties
Thiocyanic acid derivatives are also being evaluated for their pesticidal properties. Research has demonstrated that certain thiocyanate compounds can act as effective fungicides and insecticides. Their mode of action typically involves disrupting cellular processes in pests and pathogens, leading to reduced viability and growth .

Plant Growth Regulation
Additionally, these compounds may serve as plant growth regulators. Some studies suggest that thiocyanates can enhance plant resistance to stress conditions by modulating hormonal pathways related to growth and development .

Materials Science

Synthesis of Functional Materials
In materials science, thiocyanic acid derivatives are utilized in the synthesis of functional materials. Their ability to form coordination complexes with metals makes them suitable for developing catalysts and sensors. For instance, research has explored the use of thiocyanate-based materials in electrochemical sensors for detecting heavy metals in environmental samples .

Nanomaterials Development
Moreover, the incorporation of thiocyanic acid derivatives into nanomaterials has shown promise in enhancing the properties of composites used in various applications, including electronics and photonics .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of imidazo[1,2-a]pyridine derivativesSignificant inhibition of cancer cell proliferation via targeted enzyme inhibition .
Pesticidal Properties Assessment of thiocyanate fungicidesDemonstrated efficacy against common agricultural pathogens .
Electrochemical Sensors Development of sensors using thiocyanate complexesEffective detection of heavy metals with high sensitivity .

Mechanism of Action

The mechanism of action of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one involves its interaction with specific molecular targets within cells. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes such as replication and transcription, ultimately leading to cell death. The exact molecular pathways involved may vary depending on the specific biological context and target .

Comparison with Similar Compounds

2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one can be compared to other imidazo[1,5-a]pyridine derivatives, such as:

These comparisons highlight the unique features of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one and its potential advantages in various research and industrial applications.

Biological Activity

Thiocyanic acid, 4-(hexahydro-1-oxo-3-thioxoimidazo(1,5-a)pyridin-2(3H)-yl)phenyl ester, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C14H13N3O2S
  • Molecular Weight : 273.39 g/mol
  • CAS Number : 76995-60-3

This compound features a thiocyanic acid moiety linked to a hexahydroimidazo[1,5-a]pyridine structure, which contributes to its biological properties.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with studies reporting Minimum Inhibitory Concentrations (MICs) in the low micromolar range.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be a candidate for developing new antibacterial agents.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties. A study on its effect on cancer cell lines demonstrated significant cytotoxicity, particularly in breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

The findings indicate that this compound could serve as a lead structure for anticancer drug development.

3. Mechanism of Action

The biological activity of thiocyanic acid derivatives is often attributed to their ability to interact with cellular targets such as enzymes involved in cell proliferation and survival. Specifically, it has been noted that these compounds can inhibit key kinases involved in cancer progression, such as Mps-1 kinase, which plays a critical role in mitotic checkpoint regulation .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Study on Reactive Oxygen Species (ROS) : Research demonstrated that compounds with similar structures can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death . This mechanism highlights the potential of thiocyanic acid derivatives in targeting cancer cells selectively.
  • Antiparasitic Activity : Investigations into related thiochromen derivatives revealed activity against parasites causing tropical diseases. These compounds exhibited EC50 values below 10 µM, indicating potent antiparasitic effects .

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